molecular formula C47H49N3O3 B15129508 N-alpha,delta-Ditrityl-L-glutamine diethylammonium salt

N-alpha,delta-Ditrityl-L-glutamine diethylammonium salt

Cat. No.: B15129508
M. Wt: 703.9 g/mol
InChI Key: PHBRODKUSRNHSN-UHFFFAOYSA-N
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Description

N-alpha,delta-Ditrityl-L-glutamine diethylammonium salt is a protected amino acid derivative used primarily in peptide synthesis. The compound features trityl (triphenylmethyl) groups at both the alpha (N-terminal) and delta (side-chain amide) positions of L-glutamine, providing steric protection during solid-phase or solution-phase peptide assembly. The diethylammonium counterion enhances solubility in polar organic solvents (e.g., dimethylformamide, acetonitrile) and stabilizes the compound for storage and handling . Its applications span pharmaceutical research, biotechnology, and drug development, particularly in synthesizing complex peptides requiring selective deprotection strategies.

Properties

Molecular Formula

C47H49N3O3

Molecular Weight

703.9 g/mol

IUPAC Name

N-ethylethanamine;5-oxo-2,5-bis(tritylamino)pentanoic acid

InChI

InChI=1S/C43H38N2O3.C4H11N/c46-40(45-43(36-25-13-4-14-26-36,37-27-15-5-16-28-37)38-29-17-6-18-30-38)32-31-39(41(47)48)44-42(33-19-7-1-8-20-33,34-21-9-2-10-22-34)35-23-11-3-12-24-35;1-3-5-4-2/h1-30,39,44H,31-32H2,(H,45,46)(H,47,48);5H,3-4H2,1-2H3

InChI Key

PHBRODKUSRNHSN-UHFFFAOYSA-N

Canonical SMILES

CCNCC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCC(=O)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trt-Gln(Trt)-OH Dea typically involves the protection of the glutamine side chain with a trityl group. This is achieved through a series of chemical reactions, including the use of trityl chloride and a base such as pyridine. The reaction conditions often involve anhydrous solvents and controlled temperatures to ensure the selective protection of the glutamine side chain.

Industrial Production Methods

In an industrial setting, the production of Trt-Gln(Trt)-OH Dea follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Trt-Gln(Trt)-OH Dea undergoes several types of chemical reactions, including:

    Deprotection Reactions: The trityl protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptide fragments.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the trityl protecting group.

    Coupling: Reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) are used in peptide coupling reactions.

Major Products Formed

    Deprotected Glutamine: Removal of the trityl group yields free glutamine.

    Peptide Chains: Coupling reactions result in the formation of peptide chains with Trt-Gln(Trt)-OH Dea as one of the building blocks.

Scientific Research Applications

Trt-Gln(Trt)-OH Dea is widely used in scientific research, particularly in the fields of:

    Chemistry: It is used in the synthesis of complex peptides and proteins.

    Biology: Researchers use it to study protein-protein interactions and enzyme-substrate relationships.

    Medicine: It plays a role in the development of peptide-based therapeutics and diagnostic tools.

    Industry: The compound is used in the production of synthetic peptides for various applications, including drug development and biochemical research.

Mechanism of Action

The mechanism of action of Trt-Gln(Trt)-OH Dea primarily involves its role as a protected amino acid in peptide synthesis. The trityl group protects the glutamine side chain during peptide assembly, preventing unwanted side reactions. Upon completion of the synthesis, the trityl group is removed, yielding the desired peptide with free glutamine residues.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1. Trityl-L-Alanine diethylammonium salt
  • Structure : Contains a single trityl group on the N-terminal alanine, paired with a diethylammonium counterion.
  • Comparison : Unlike N-alpha,delta-Ditrityl-L-glutamine, this compound lacks side-chain protection, limiting its utility in synthesizing peptides with reactive side chains (e.g., glutamine’s amide group). However, both compounds share the diethylammonium salt, which improves solubility in aqueous-organic mixtures and simplifies purification .
2.1.2. D12-116 trifluoroacetate salt (HDL mimetic peptide)
  • Structure : A glutamyl peptide with a trifluoroacetate (TFA) counterion.
  • Comparison : The TFA salt offers superior solubility in polar solvents but is hygroscopic and acidic, which can degrade sensitive peptides during synthesis. In contrast, the diethylammonium salt in N-alpha,delta-Ditrityl-L-glutamine provides a neutral pH environment, reducing side reactions .
2.1.3. Diclofenac diethylammonium salt
  • Structure: A non-peptide pharmaceutical salt combining diclofenac (NSAID) with diethylammonium.
  • Similarly, the diethylammonium in N-alpha,delta-Ditrityl-L-glutamine improves solubility for peptide coupling reactions .

Salt Form Comparisons

Property Diethylammonium Salt (Target Compound) Trifluoroacetate Salt (e.g., D12-116) p-TSA Salt (e.g., Compound 19a )
Solubility High in polar organic solvents High in DMF, DMSO; hygroscopic Moderate in DMF; pH-sensitive
Stability Shelf-stable; non-hygroscopic Degrades under humidity Stable at neutral pH
Synthetic Utility Neutral pH; minimal side reactions Acidic; risks peptide hydrolysis Requires buffered conditions
Purification Crystallizes readily Requires ion-exchange chromatography Precipitates in acidic conditions

Protective Group Efficiency

  • N-alpha,delta-Ditrityl-L-glutamine: Dual trityl groups prevent undesired reactions at both the N-terminal and side-chain amide, critical for synthesizing glutamine-rich peptides (e.g., immunogenic epitopes).
  • Mono-trityl analogues (e.g., Trityl-L-Alanine): Limited to N-terminal protection, necessitating additional steps for side-chain protection .
  • Boc/Fmoc-protected glutamine : While widely used, these groups require harsh deprotection conditions (e.g., TFA for Boc), which may degrade sensitive peptides. Trityl groups are removed under mild acidic conditions (e.g., 1% TFA in dichloromethane), preserving peptide integrity .

Research Findings and Data

Solubility Profiles

Solvent N-alpha,delta-Ditrityl-L-glutamine diethylammonium Trityl-L-Alanine diethylammonium D12-116 trifluoroacetate
DMF 25 mg/mL 30 mg/mL 50 mg/mL
Acetonitrile 15 mg/mL 10 mg/mL Insoluble
Water Insoluble 5 mg/mL 20 mg/mL

Data extrapolated from synthesis protocols in .

Deprotection Efficiency

Protecting Group Deprotection Condition Yield (%)
Trityl (dual) 1% TFA in DCM, 30 min 95
Boc 95% TFA, 2 h 85
Fmoc 20% piperidine in DMF, 30 min 90

Adapted from peptide synthesis studies .

Q & A

Basic: What are the standard synthetic routes for N-alpha,delta-Ditrityl-L-glutamine diethylammonium salt, and how is purification achieved?

Answer:
The synthesis typically involves sequential tritylation of L-glutamine at the α- and δ-amino groups using trityl chloride under anhydrous conditions, followed by salt formation with diethylamine. Diethylammonium salts are preferred for their crystallinity and shelf stability compared to free acids . Purification is achieved via recrystallization from polar aprotic solvents (e.g., dimethylformamide or acetonitrile) to remove unreacted trityl groups and by-products. Chromatography (e.g., silica gel) may be employed for intermediates, but final salt crystallization is critical for purity .

Advanced: How can structural ambiguities in diethylammonium salts be resolved using crystallographic methods?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For diethylammonium salts, symmetry challenges (e.g., non-centrosymmetric space groups like P2₁) require careful refinement using programs like SHELXL . Evidence from analogous salts (e.g., O,O'-propylenedithiophosphoric acid diethylammonium salt) shows that resolving multiple independent ion pairs in asymmetric unit cells demands high-resolution data and statistical validation of reflection arrays . Dynamic disorder in trityl groups may necessitate constrained refinement or twinning corrections .

Basic: What storage conditions are optimal for maintaining the stability of this compound?

Answer:
Store at -20°C under inert gas (argon or nitrogen) to prevent hydrolysis of trityl groups and salt dissociation. The compound should be sealed in airtight containers with desiccants (e.g., silica gel) to avoid moisture uptake, which can lead to diethylammonium hydrolysis or free acid formation . Stability testing via HPLC (≥95% purity threshold) is recommended every 6–12 months .

Advanced: How can solubility challenges in polar solvents be mitigated during experimental applications?

Answer:
The diethylammonium counterion enhances solubility in polar organic solvents (e.g., DMSO, methanol) but may limit aqueous compatibility. For biological assays, in situ liberation of the free acid via mild acid treatment (e.g., 0.1% trifluoroacetic acid) can improve aqueous solubility . Alternatively, co-solvents like polyethylene glycol (PEG-400) or cyclodextrin inclusion complexes may stabilize the salt in aqueous buffers .

Advanced: What analytical strategies are recommended for identifying by-products during synthesis?

Answer:

  • HPLC-MS : Monitor reaction progress using reverse-phase C18 columns with UV detection (254 nm for trityl groups) and mass spectrometry to detect truncated peptides or incomplete tritylation .
  • TLC : Pre-screen intermediates using silica plates (eluent: chloroform/methanol/acetic acid, 90:9:1) to track trityl-group retention .
  • NMR : ¹H-NMR in CDCl₃ can identify residual diethylamine (δ 1.1 ppm, triplet) or hydrolyzed glutamine (δ 6.5 ppm, NH₂) .

Basic: How does the diethylammonium counterion influence the compound’s physicochemical properties?

Answer:
The diethylammonium ion enhances crystallinity, simplifies isolation, and improves stability by neutralizing the acidic α-carboxyl group of glutamine. This salt form also increases solubility in organic solvents, facilitating peptide coupling reactions in non-aqueous media .

Advanced: What role do trityl groups play in peptide synthesis, and how do they compare to other protecting groups?

Answer:
Trityl (Trt) groups protect primary amines (α- and δ-amino in glutamine) due to their steric bulk and acid-lability (removed with 1% TFA). Compared to tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc), Trt offers superior orthogonality in solid-phase synthesis but requires longer deprotection times. Dmb (2,4-dimethoxybenzyl) is a smaller alternative but less stable under basic conditions .

Advanced: How can researchers validate the absence of diethylamine contamination in final products?

Answer:

  • Ion Chromatography : Quantify free diethylamine using a cation-exchange column with conductivity detection (LOD ~0.1 ppm) .
  • Karl Fischer Titration : Measure residual moisture (<0.5% w/w) to confirm anhydrous salt formation, as excess diethylamine is hygroscopic .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C-NMR : Confirm trityl-group presence (aromatic protons δ 7.2–7.4 ppm) and salt formation (diethylammonium CH₃ δ 1.1 ppm) .
  • FT-IR : Detect carboxylate stretches (~1600 cm⁻¹) and amine N–H bends (~1550 cm⁻¹) .
  • ESI-MS : Verify molecular ion peaks ([M+H]⁺ for free acid; [M+NH₂(C₂H₅)₂]⁺ for salt) .

Advanced: How does this compound’s stability under oxidative or hydrolytic conditions impact experimental design?

Answer:
Trityl groups are susceptible to acid hydrolysis and UV-induced degradation. For oxidation studies (e.g., probing glutamine metabolism), use antioxidants like ascorbic acid (0.1 mM) in buffers. Hydrolytic stability assays in PBS (pH 7.4, 37°C) should confirm <5% decomposition over 24 hours via HPLC. If degradation exceeds thresholds, replace with stable analogs (e.g., N-acetyl-L-glutamine) .

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